molecular formula C12H23I B14341501 2-Iodododec-1-ene CAS No. 104849-67-4

2-Iodododec-1-ene

Cat. No.: B14341501
CAS No.: 104849-67-4
M. Wt: 294.22 g/mol
InChI Key: DVQRLPSWIFAIIC-UHFFFAOYSA-N
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Description

2-Iodododec-1-ene is an organic compound with the molecular formula C12H23I It is an iodinated alkene, specifically a dodecene with an iodine atom attached to the second carbon of the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodododec-1-ene can be synthesized through several methods. One common approach involves the halogenation of dodecene. The reaction typically involves the addition of iodine to the double bond of dodecene in the presence of a catalyst or under specific conditions to ensure regioselectivity. Another method involves the use of organometallic reagents, such as the reaction of dodecylmagnesium bromide with iodine.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes where dodecene is reacted with iodine in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-Iodododec-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized alkenes.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form dodecynes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.

    Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and other electrophiles.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride.

Major Products

    Substitution: Functionalized alkenes with groups like hydroxyl, cyano, or amino.

    Addition: Dihalogenated or halohydrin products.

    Elimination: Alkynes such as dodecyne.

Scientific Research Applications

2-Iodododec-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Iodododec-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Iodododec-1-ene can be compared with other iodinated alkenes and similar compounds:

    1-Iodododec-1-ene: Similar structure but with the iodine atom on the first carbon.

    2-Bromododec-1-ene: Bromine instead of iodine, leading to different reactivity and applications.

    2-Chlorododec-1-ene: Chlorine instead of iodine, also affecting reactivity and applications.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or chlorinated counterparts. The larger atomic size and lower electronegativity of iodine influence the compound’s chemical behavior, making it valuable in specific synthetic applications.

Conclusion

This compound is a versatile compound with significant importance in various fields of chemistry and industry

Properties

CAS No.

104849-67-4

Molecular Formula

C12H23I

Molecular Weight

294.22 g/mol

IUPAC Name

2-iodododec-1-ene

InChI

InChI=1S/C12H23I/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3

InChI Key

DVQRLPSWIFAIIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C)I

Origin of Product

United States

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